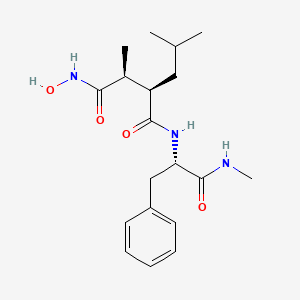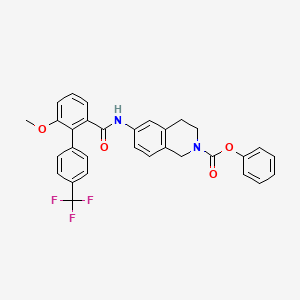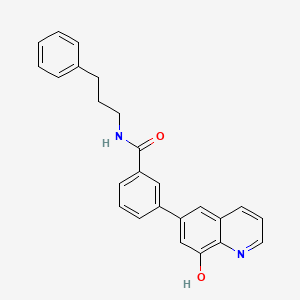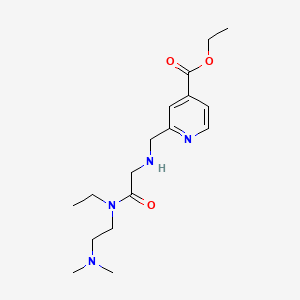![molecular formula C17H17N3O4 B608383 [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea CAS No. 919767-02-5](/img/structure/B608383.png)
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRN383 is a novel compound known for its potent inhibitory effects on the Fms-like tyrosine kinase 3 (FLT3) receptor. This compound has shown significant promise in pre-clinical studies, particularly in the treatment of acute myeloid leukemia (AML) with FLT3 mutations . KRN383 is a quinoline-urea derivative that has demonstrated the ability to inhibit the proliferation of FLT3-ITD positive cell lines and eradicate xenograft tumors in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRN383 involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is then functionalized with various substituents to achieve the desired chemical structure. The final step involves the formation of the urea linkage, which is crucial for the compound’s biological activity .
Industrial Production Methods
Industrial production of KRN383 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
KRN383 undergoes several types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the quinoline core.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of KRN383 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of KRN383, which can be further tested for their biological activity .
Scientific Research Applications
KRN383 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various substituents on the quinoline core.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and other cancers with FLT3 mutations.
Industry: Potentially used in the development of new drugs and therapeutic agents .
Mechanism of Action
KRN383 exerts its effects by inhibiting the autophosphorylation of the FLT3 receptor, which is crucial for the proliferation and survival of AML cells with FLT3 mutations. By inhibiting this receptor, KRN383 induces cell cycle arrest, apoptosis, and suppression of cell proliferation . The molecular targets and pathways involved include the FLT3 receptor and downstream signaling pathways such as the PI3K/AKT and MAPK pathways .
Comparison with Similar Compounds
KRN383 is unique compared to other FLT3 inhibitors due to its high potency and ability to eradicate xenograft tumors with a single oral dose . Similar compounds include:
SU11248: Another FLT3 inhibitor, but with lower potency compared to KRN383.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT3 but has a different chemical structure.
Quizartinib: A selective FLT3 inhibitor with a different mechanism of action.
KRN383 stands out due to its superior efficacy in pre-clinical models and its potential for use in various clinical regimens .
Properties
CAS No. |
919767-02-5 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 |
IUPAC Name |
[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
InChI |
InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |
InChI Key |
FDEJMZJEHJWMRY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRN383, KRN 383, KRN-383 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


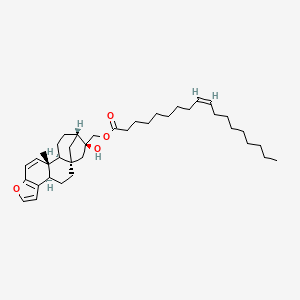
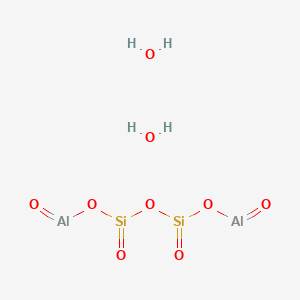
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
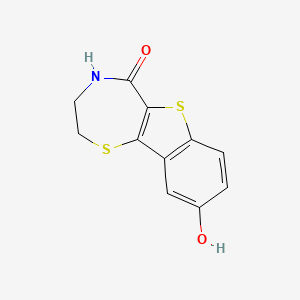

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)
